Zicronapine

Description

This compound has been used in trials studying the treatment of Schizophrenia.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

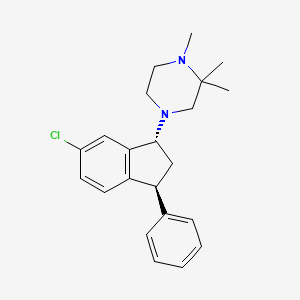

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21/h4-10,13,19,21H,11-12,14-15H2,1-3H3/t19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPMJBXPNZMNQD-PZJWPPBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168849 | |

| Record name | Zicronapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170381-16-5 | |

| Record name | (-)-trans-4-[(1R,3S)-6-Chloro-3-phenylindan-1-yl]-1,2,2-trimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170381-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zicronapine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170381165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zicronapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zicronapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZICRONAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV11V7G6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zicronapine's Mechanism of Action: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zicronapine (formerly Lu 31-130) is an investigational atypical antipsychotic agent characterized by its potent antagonist activity at dopamine and serotonin receptors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychopharmacology and the development of novel therapeutics for psychiatric disorders.

Introduction

This compound is a monoaminergic antagonist with a multi-receptorial profile, demonstrating high affinity for dopamine D1, D2, and serotonin 5-HT2A receptors.[1][2] As an atypical antipsychotic, its mechanism of action is thought to involve a combination of postsynaptic blockade of these key receptors in the central nervous system, which is hypothesized to contribute to its antipsychotic effects. This guide synthesizes the available preclinical data to elucidate the molecular and cellular mechanisms underpinning the pharmacological effects of this compound.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors has been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a compound for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor | Ki (nM) |

| Dopamine D1 | 19 |

| Dopamine D2 | 19 |

| Serotonin 5-HT2A | 4.2 |

| Table 1: In vitro receptor binding affinities of this compound for key dopamine and serotonin receptors. |

Experimental Protocols

Radioligand Receptor Binding Assays

The determination of this compound's receptor binding affinities (Ki values) is typically achieved through competitive radioligand binding assays.

General Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines (e.g., HEK293, CHO) transfected with the specific human receptor subtype or from native tissue homogenates.

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Core Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action is the antagonism of D1, D2, and 5-HT2A receptors. This blockade interrupts the downstream signaling cascades normally initiated by the endogenous ligands, dopamine and serotonin.

Dopamine D1 and D2 Receptor Antagonism

-

Dopamine D1 Receptor Signaling: D1 receptors are Gs-protein coupled receptors. Their activation by dopamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This compound, as a D1 antagonist, blocks this pathway, preventing the downstream effects of D1 receptor activation.

-

Dopamine D2 Receptor Signaling: D2 receptors are Gi/o-protein coupled receptors. Dopamine binding to D2 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. D2 receptor activation can also modulate other signaling pathways, including the Akt/GSK-3β pathway. By blocking D2 receptors, this compound prevents the inhibition of adenylyl cyclase and influences these alternative signaling cascades.

Serotonin 5-HT2A Receptor Antagonism

The serotonin 5-HT2A receptor is a Gq/11-protein coupled receptor. Its activation by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC). This compound's antagonism of the 5-HT2A receptor inhibits this signaling cascade.

Functional Assays

Functional assays are employed to determine the potency of this compound as an antagonist at its target receptors. These assays measure the ability of this compound to inhibit the functional response induced by a known agonist.

Example Functional Assay Protocols:

-

cAMP Assays (for D1 and D2 receptors):

-

Cells expressing either D1 or D2 receptors are treated with this compound at various concentrations.

-

A known agonist (e.g., dopamine) is added to stimulate the receptors.

-

The intracellular levels of cAMP are measured using techniques such as ELISA, HTRF, or reporter gene assays.

-

The concentration of this compound that produces 50% inhibition of the agonist-induced cAMP response (IC50) is determined.

-

-

Calcium Mobilization Assays (for 5-HT2A receptors):

-

Cells expressing 5-HT2A receptors are loaded with a calcium-sensitive fluorescent dye.

-

The cells are pre-incubated with various concentrations of this compound.

-

A 5-HT2A agonist (e.g., serotonin) is added to stimulate the release of intracellular calcium.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

The IC50 value for this compound's inhibition of the calcium response is calculated.

-

Conclusion

This compound is a potent antagonist of dopamine D1, D2, and serotonin 5-HT2A receptors. Its mechanism of action is centered on the blockade of the downstream signaling pathways associated with these G-protein coupled receptors. The in vitro binding and functional assay data provide a clear picture of its primary pharmacological profile. This technical guide serves as a foundational resource for understanding the molecular interactions and cellular effects of this compound, which are critical for its ongoing evaluation and the development of next-generation antipsychotic therapies. Further research into the broader receptor profile and in vivo functional consequences will provide a more complete understanding of its therapeutic potential and side-effect profile.

References

Zicronapine: A Technical Whitepaper on its Pharmacodynamic and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Zicronapine (also known as Lu 31-130) was an investigational atypical antipsychotic under development by H. Lundbeck A/S. Its development was discontinued in 2014. As a result, publicly available data, particularly comprehensive human pharmacokinetic and pharmacodynamic information, is limited. This document compiles the available scientific information and provides representative experimental methodologies.

Introduction

This compound is an atypical antipsychotic agent that was investigated for the treatment of schizophrenia. Like other drugs in its class, this compound exhibits a multi-receptorial binding profile, with potent antagonistic effects at key dopamine and serotonin receptors. Phase II clinical trials suggested efficacy and a safety profile comparable to olanzapine. However, in 2014, Lundbeck ceased its development in favor of a more promising compound. This guide provides an in-depth overview of the known pharmacodynamics and pharmacokinetics of this compound, based on the available preclinical and clinical data.

Pharmacodynamics

The primary mechanism of action of this compound is believed to be its potent antagonism of dopamine D1, D2, and serotonin 5-HT2A receptors.[1][2] This profile is consistent with the therapeutic action of other atypical antipsychotics, which are thought to mediate their effects through a combination of dopamine and serotonin receptor blockade.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors is a key determinant of its pharmacological effects. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating a higher affinity. The available in vitro binding data for this compound is summarized in the table below.

| Receptor | Ki (nM) | Species/Tissue | Radioligand |

| 5-HT2A | 4.2[3] | Not Specified | Not Specified |

| Dopamine D1 | 19[3] | Not Specified | Not Specified |

| Dopamine D2 | 19[3] | Not Specified | Not Specified |

A comprehensive receptor binding profile for this compound, including its affinity for other serotonin receptor subtypes, as well as for adrenergic, muscarinic, and histaminic receptors, is not publicly available. Such a profile is crucial for a complete understanding of its potential therapeutic effects and side-effect liabilities.

Signaling Pathways

The antagonistic action of this compound at D2 and 5-HT2A receptors modulates downstream signaling cascades. Blockade of these G-protein coupled receptors (GPCRs) interferes with the canonical signaling pathways associated with these neurotransmitters, which are implicated in the pathophysiology of schizophrenia.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Pharmacokinetic Parameter | Value | Species | Study Type |

| Absorption | |||

| Bioavailability | Data not available | Human | |

| Tmax (Time to Peak Concentration) | Data not available | Human | |

| Cmax (Peak Concentration) | Data not available | Human | |

| Distribution | |||

| Volume of Distribution (Vd) | Data not available | Human | |

| Protein Binding | Data not available | Human | |

| Metabolism | |||

| Primary Metabolic Pathways | N-demethylation | Human | In vitro |

| Metabolizing Enzymes | Cytochrome P450 (CYP) enzymes | Human | In vitro |

| Excretion | |||

| Half-life (t1/2) | Data not available | Human | |

| Clearance (CL) | Data not available | Human |

Metabolism

In vitro studies using human liver microsomes and recombinant human CYP450 enzymes have shown that this compound undergoes N-demethylation, a common metabolic pathway for many xenobiotics. This process is catalyzed by CYP enzymes. However, the specific CYP isoforms predominantly responsible for the metabolism of this compound have not been publicly disclosed. A study investigating the kinetic isotope effect of deuterated analogs of this compound confirmed the involvement of CYP enzymes in its N-demethylation.

Experimental Protocols

The following sections describe representative experimental methodologies for determining the pharmacodynamic and pharmacokinetic parameters of an atypical antipsychotic like this compound.

In Vitro Receptor Binding Affinity Assay (Competition Assay)

Objective: To determine the binding affinity (Ki) of this compound for a specific neurotransmitter receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human recombinant D2 or 5-HT2A receptors).

-

A specific radioligand for the receptor (e.g., [3H]-spiperone for D2 receptors).

-

This compound test solutions at various concentrations.

-

A non-labeled competing ligand with known high affinity for the receptor (for determining non-specific binding).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a series of tubes, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. A set of tubes containing the radioligand and an excess of the non-labeled competing ligand is used to determine non-specific binding. A control set contains only the radioligand and membranes to determine total binding.

-

Equilibration: Incubate the tubes at a specific temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Human Pharmacokinetic Study (Single Ascending Dose)

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single ascending doses of this compound in healthy subjects or patients with schizophrenia.

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

Participants: Healthy male and female volunteers or clinically stable patients with schizophrenia.

Procedure:

-

Screening: Screen potential participants for eligibility based on inclusion and exclusion criteria (e.g., age, health status, concomitant medications).

-

Dosing: Randomly assign participants to receive a single oral dose of this compound at a specific dose level or a matching placebo. The study proceeds through several cohorts, with each cohort receiving a higher dose of this compound after the safety of the previous dose level has been established.

-

Blood Sampling: Collect serial blood samples from each participant at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

-

Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma samples for this compound and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: For each participant, determine the following pharmacokinetic parameters from the plasma concentration-time data: Cmax, Tmax, AUC (area under the curve), t1/2, CL, and Vd.

-

Safety and Tolerability Assessment: Monitor participants for adverse events through clinical assessments, vital signs, electrocardiograms (ECGs), and laboratory tests.

-

Statistical Analysis: Analyze the pharmacokinetic parameters to assess dose proportionality and to compare between different dose groups. Summarize safety and tolerability data.

Conclusion

This compound is an atypical antipsychotic with potent antagonist activity at dopamine D1, D2, and serotonin 5-HT2A receptors. While it showed promise in early clinical development, its discontinuation has resulted in a limited publicly available dataset. The provided information on its pharmacodynamics and metabolism offers a foundational understanding of its pharmacological profile. The representative experimental protocols outlined in this guide serve as a reference for the methodologies employed in the characterization of such compounds. Further research, should any unpublished data become available, would be necessary for a complete elucidation of the pharmacodynamic and pharmacokinetic properties of this compound.

References

Zicronapine: A Technical Guide to its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zicronapine (formerly Lu 31-130) is an atypical antipsychotic agent that was under development by H. Lundbeck A/S for the treatment of schizophrenia.[1] Although its development was discontinued in 2014, its unique receptor binding profile continues to be of interest to researchers in the field of neuropharmacology and drug discovery.[1] This technical guide provides a comprehensive overview of the available data on this compound's receptor binding characteristics, details the likely experimental protocols used for its characterization, and visualizes the key signaling pathways involved.

Core Receptor Binding Profile

This compound is characterized by its multi-receptorial profile, exhibiting potent antagonism at key dopamine and serotonin receptors.[1] This profile is consistent with the pharmacological properties of many atypical antipsychotic drugs, which typically involve a combination of dopamine D2 and serotonin 5-HT2A receptor blockade.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on this compound's binding affinity (Ki) for various neurotransmitter receptors. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Species | Reference |

| Serotonin Receptors | |||

| 5-HT2A | 4.2 | Not Specified | |

| Dopamine Receptors | |||

| D1 | 19 | Not Specified | |

| D2 | 19 | Not Specified |

Note: A comprehensive binding profile for this compound across a wider range of receptors (e.g., adrenergic, muscarinic, histaminergic) is not publicly available.

Key Signaling Pathways

This compound's primary pharmacological effects are believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The signaling pathways associated with these receptors are crucial for understanding its mechanism of action.

References

An In-depth Technical Guide on the Zicronapine Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A detailed, step-by-step synthesis pathway for zicronapine (formerly Lu 31-130), including specific reaction conditions and quantitative data, is not publicly available in peer-reviewed literature or patent filings. The development of this compound was discontinued by H. Lundbeck A/S in 2014. Pharmaceutical companies typically maintain proprietary manufacturing processes for their drug candidates.

This guide provides a speculative, high-level overview of a potential synthetic route to this compound, based on established principles of organic chemistry and the synthesis of structurally similar molecules. The provided reaction schemes and methodologies are illustrative and intended for conceptual understanding rather than direct experimental replication.

Introduction to this compound

This compound is an atypical antipsychotic that was under development for the treatment of schizophrenia. Its chemical structure is 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine. The molecule features a substituted indane core linked to a trimethylpiperazine moiety. The synthesis of such a molecule would likely involve the separate construction of these two key fragments followed by their coupling.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound suggests two primary building blocks: a functionalized 6-chloro-3-phenyl-2,3-dihydro-1H-indene (the indane core) and 1,2,2-trimethylpiperazine. The key bond formation would be the coupling of the piperazine nitrogen to the C1 position of the indane ring.

Hypothetical Synthesis Pathway

The following sections outline a plausible, multi-step synthesis for this compound.

3.1. Synthesis of the Indane Core: 6-chloro-3-phenyl-1-indanone

The synthesis of the indane core likely begins with the formation of a substituted indanone, which can then be further functionalized.

Experimental Protocol (General Approach):

A common method for forming indanones is through an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid.

-

Step 1: Phenylpropanoyl Chloride Formation. 3-(4-chlorophenyl)-3-phenylpropanoic acid would be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

-

Step 2: Intramolecular Friedel-Crafts Acylation. The resulting acid chloride would then undergo an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 6-chloro-3-phenyl-1-indanone. The reaction would likely be carried out in an inert solvent like dichloromethane or nitrobenzene.

3.2. Reduction and Functionalization of the Indanone

The ketone group of the indanone needs to be converted into a leaving group at the C1 position to allow for nucleophilic substitution by the piperazine.

Experimental Protocol (General Approach):

-

Step 1: Reduction to Indanol. The 6-chloro-3-phenyl-1-indanone would be reduced to the corresponding alcohol, 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-ol, using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This reduction would likely produce a mixture of cis and trans isomers.

-

Step 2: Conversion to a Leaving Group. The hydroxyl group of the indanol would then be converted into a good leaving group, for example, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride to form a mesylate or tosylate, respectively. Alternatively, direct conversion to a halide (e.g., chloride) could be achieved using thionyl chloride.

3.3. Synthesis of 1,2,2-Trimethylpiperazine

This substituted piperazine is a key component. Its synthesis could be approached in several ways, often starting from ethylenediamine and an appropriate ketone or through multi-step sequences involving amino acids.

3.4. Coupling of the Indane Core and Piperazine Moiety

The final key step is the nucleophilic substitution reaction to connect the two main fragments.

Experimental Protocol (General Approach):

The functionalized indane (e.g., the mesylate or halide) would be reacted with 1,2,2-trimethylpiperazine in the presence of a base (e.g., K₂CO₃ or triethylamine) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction would likely require heating to proceed at a reasonable rate. This reaction would form the desired C-N bond, yielding this compound.

3.5. Stereochemical Control

This compound has a specific stereochemistry ((1R,3S)). Achieving this would require either:

-

An enantioselective synthesis from the outset, using chiral catalysts or starting materials.

-

Resolution of a racemic mixture of the final compound or a late-stage intermediate using a chiral resolving agent to separate the desired diastereomeric salts.

Quantitative Data

As the specific synthesis pathway is not public, no verifiable quantitative data such as yields, reaction times, or temperatures can be provided. The following table is a placeholder to illustrate how such data would be presented.

| Step | Reactants | Reagents & Conditions (Illustrative) | Product | Yield (%) (Hypothetical) |

| 3.1.1 Acid Chloride Formation | 3-(4-chlorophenyl)-3-phenylpropanoic acid | SOCl₂, reflux | 3-(4-chlorophenyl)-3-phenylpropanoyl chloride | >95 |

| 3.1.2 Friedel-Crafts Acylation | 3-(4-chlorophenyl)-3-phenylpropanoyl chloride | AlCl₃, CH₂Cl₂, 0 °C to rt | 6-chloro-3-phenyl-1-indanone | 70-80 |

| 3.2.1 Reduction | 6-chloro-3-phenyl-1-indanone | NaBH₄, MeOH, 0 °C | 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-ol | 85-95 |

| 3.2.2 Mesylation | 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-ol | MsCl, Et₃N, CH₂Cl₂, 0 °C | (6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl) methanesulfonate | 80-90 |

| 3.4 Coupling | (6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl) methanesulfonate, 1,2,2-trimethylpiperazine | K₂CO₃, CH₃CN, reflux | This compound (racemic mixture) | 60-70 |

| 3.5 Resolution | Racemic this compound | Chiral acid (e.g., tartaric acid derivative), fractional crystallization | (1R,3S)-Zicronapine | 30-40 (from racemic) |

Visualizations

The following diagrams illustrate the hypothetical synthesis pathway and logical workflow.

Caption: Hypothetical synthesis pathway for this compound.

An In-depth Technical Guide to the In Vitro Studies of Atypical Antipsychotics

Preamble: The Case of Zicronapine

This document is designed to serve as an in-depth technical guide on the in vitro pharmacological evaluation of atypical antipsychotics for researchers, scientists, and drug development professionals. The initial intent was to focus this guide on the specific compound this compound (Lu 31-130). However, a comprehensive search of publicly available scientific literature revealed a significant lack of quantitative in vitro data for this compound. This compound was identified as a potent antagonist of dopamine D₁, D₂, and serotonin 5-HT₂A receptors, but specific binding affinities (Kᵢ values) and functional potencies (IC₅₀/EC₅₀ values) have not been publicly disclosed. The development of this compound was discontinued in 2014, which likely accounts for the absence of detailed pharmacological data in the public domain.

To fulfill the objective of providing a robust and illustrative technical guide, this document will use the well-characterized atypical antipsychotic, Risperidone , as a representative example. The data, protocols, and visualizations presented herein for Risperidone will serve as a blueprint, demonstrating the expected content and structure for a comprehensive in vitro pharmacological profile.

Introduction to Atypical Antipsychotics and In Vitro Profiling

Atypical antipsychotics are a class of drugs primarily used to manage the symptoms of schizophrenia and bipolar disorder. Unlike typical antipsychotics, they generally exhibit a lower risk of extrapyramidal side effects. This difference is often attributed to their distinct receptor binding profiles, particularly a potent antagonism of the serotonin 5-HT₂A receptor in addition to the dopamine D₂ receptor. In vitro studies are fundamental to drug discovery and development, providing critical insights into a compound's mechanism of action, potency, selectivity, and potential for off-target effects. Key in vitro assessments include receptor binding assays to determine affinity (Kᵢ) and functional assays to measure a compound's effect on receptor signaling (EC₅₀/IC₅₀).

Quantitative Pharmacological Data: The Profile of Risperidone

Quantitative data from in vitro assays are essential for comparing the pharmacological profiles of different compounds. The following tables summarize the binding affinities and functional potencies of Risperidone at various physiologically relevant receptors.

Table 1: Receptor Binding Affinity Profile of Risperidone

This table presents the inhibitory constant (Kᵢ) values for Risperidone at various neurotransmitter receptors. The Kᵢ value is the concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Kᵢ value signifies a higher binding affinity.

| Receptor Subtype | Risperidone Kᵢ (nM) | Reference(s) |

| Dopamine Receptors | ||

| D₂ | 3.13 | [1][2] |

| D₄ | 7.3 | [2] |

| Serotonin Receptors | ||

| 5-HT₂A | 0.16 | [1][2] |

| 5-HT₁A | 420 | |

| 5-HT₂C | 50 | |

| Adrenergic Receptors | ||

| α₁A | 0.8 | |

| α₂A | 7.54 | |

| Histamine Receptors | ||

| H₁ | 2.23 |

Note: Kᵢ values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue/cell preparation).

Table 2: Functional Assay Data for Risperidone

This table presents half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration values for Risperidone from various functional assays. These values indicate the concentration of Risperidone required to produce 50% of its maximal effect in a given assay.

| Assay Description | Receptor Target | Risperidone Potency (nM) | Reference(s) |

| Serotonin-induced ³²P-phosphatidic acid formation | 5-HT₂A | IC₅₀ = 0.5 | |

| Reversal of D₂ agonist-induced inhibition of acetylcholine release | D₂ | IC₅₀ = 0.89 |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of pharmacological research. Below are representative methodologies for the key in vitro assays used to characterize compounds like Risperidone.

Radioligand Competition Binding Assay for D₂ and 5-HT₂A Receptors

Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., Risperidone) by measuring its ability to displace a known radioligand from its target receptor.

Materials:

-

Target Receptors: Cell membranes prepared from HEK293 or CHO cells recombinantly expressing the human D₂ or 5-HT₂A receptor.

-

Radioligands:

-

For D₂ receptors: [³H]-Spiperone (a high-affinity antagonist).

-

For 5-HT₂A receptors: [³H]-Ketanserin (a high-affinity antagonist).

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol for D₂; 1 µM Ketanserin for 5-HT₂A).

-

Test Compound: Risperidone, serially diluted.

-

Instrumentation: 96-well plates, filtration apparatus, liquid scintillation counter.

Procedure:

-

Plate Setup: Assays are conducted in a 96-well plate format. Each plate includes wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competition binding (radioligand + membranes + varying concentrations of the test compound).

-

Incubation: To each well, add the cell membrane preparation, the appropriate radioligand at a concentration near its dissociation constant (K₋), and either buffer, the non-specific control, or the serially diluted test compound.

-

Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) , where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Visualizations: Workflows and Signaling Pathways

Diagrams are invaluable for visualizing complex relationships and processes. The following visualizations were created using the DOT language to illustrate the pharmacological profile of Risperidone, a typical experimental workflow, and its impact on key signaling pathways.

References

Zicronapine (CAS RN: 170381-16-5): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zicronapine (formerly Lu 31-130) is an atypical antipsychotic agent developed by H. Lundbeck A/S for the treatment of schizophrenia. Characterized by its potent antagonist activity at dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors, this compound reached Phase III clinical trials before its development was discontinued in 2014. This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological profile, and available clinical data. Detailed experimental methodologies, quantitative data, and visual representations of its mechanism of action and relevant workflows are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound, with the CAS Registry Number 170381-16-5, is a small molecule belonging to the indane class of organic compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine |

| Molecular Formula | C₂₂H₂₇ClN₂ |

| Molar Mass | 354.92 g/mol |

| Canonical SMILES | CN1CCN(CC1(C)C)[C@@H]2C--INVALID-LINK--C4=CC=CC=C4 |

| InChI Key | BYPMJBXPNZMNQD-PZJWPPBQSA-N |

Pharmacology

Pharmacodynamics and Mechanism of Action

This compound exhibits a multi-receptorial profile, acting as a potent antagonist at key monoaminergic receptors implicated in the pathophysiology of schizophrenia. Its primary mechanism of action is the blockade of dopamine D₁ and D₂ receptors, as well as serotonin 5-HT₂ₐ receptors.[1][2][3][4] This combined antagonism is a hallmark of atypical antipsychotics, which are thought to exert their therapeutic effects by modulating dopaminergic and serotonergic neurotransmission in different brain regions.

The antagonism of D₂ receptors in the mesolimbic pathway is believed to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions. Blockade of 5-HT₂ₐ receptors, particularly in the prefrontal cortex, is hypothesized to contribute to the alleviation of negative symptoms and cognitive deficits, and may also mitigate the extrapyramidal side effects associated with potent D₂ antagonism.[4] The simultaneous antagonism of D₁ receptors may further contribute to its antipsychotic efficacy.

Receptor Binding Affinity

In vitro radioligand binding assays have been utilized to determine the affinity of this compound for its primary targets. The inhibition constant (Ki) is a measure of the concentration of the drug required to inhibit 50% of the radioligand binding to the receptor, with lower values indicating higher affinity.

| Receptor | Ki (nM) |

| Serotonin 5-HT₂ₐ | 4.2 |

| Dopamine D₁ | 19 |

| Dopamine D₂ | 19 |

Pharmacokinetics

Detailed pharmacokinetic data for this compound from preclinical and clinical studies are not extensively published. However, a Phase II clinical trial (NCT01377233) was designed to explore the safety, tolerability, and pharmacokinetics of both daily and weekly dosing regimens in patients with schizophrenia, suggesting that the pharmacokinetic profile could support less frequent dosing schedules. Further research into published preclinical animal studies would be necessary to obtain specific parameters such as Cmax, Tmax, half-life, bioavailability, and clearance.

Synthesis

Clinical Trials

This compound underwent several clinical trials to evaluate its efficacy and safety in the treatment of schizophrenia.

| Trial Identifier | Phase | Title | Status |

| NCT00768326 | Phase 2 | Efficacy of Lu 31-130 in Patients With Schizophrenia | Completed |

| NCT00770744 | Phase 2 | Efficacy of Lu 31-130 in Patients With Schizophrenia | Completed |

| NCT01295372 | Phase 3 | A 6-month, Randomised, Double-blind, Parallel-group, Risperidone-controlled, Fixed-dose Study Evaluating the Safety and Efficacy of this compound in Patients With Schizophrenia | Completed |

| NCT01377233 | Phase 2 | A Randomised, Double-blind, Parallel-group, Explorative Study of the Safety, Tolerability, and Pharmacokinetics of Daily Dosing Compared to Weekly Dosing of this compound in Patients With Schizophrenia | Completed |

Phase II studies indicated that this compound demonstrated statistically significant separation from placebo and showed convincing efficacy and safety data when compared to olanzapine. The primary outcome measures in these trials typically included the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline.

A Phase III trial (NCT01295372) was designed to assess the effect of this compound versus risperidone on metabolic parameters, as well as overall safety and tolerability over a 6-month period. While the results of this trial are not fully published, one report indicated that this compound was safe and well-tolerated, with a similar overall incidence of adverse events compared to risperidone, though the pattern of adverse events differed. Notably, prolactin levels were reported to be lower in the this compound group.

Commonly reported adverse events in clinical trials of antipsychotic medications include sedation, akathisia, weight gain, and extrapyramidal symptoms. A comprehensive analysis of the adverse event data from this compound's clinical trials would be necessary to fully characterize its safety profile.

Experimental Protocols

Radioligand Binding Assay for Dopamine D₂ Receptor

This protocol outlines a general method for determining the binding affinity of a test compound, such as this compound, to the dopamine D₂ receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D₂ receptor.

-

Radioligand: [³H]-Spiperone (a potent D₂ antagonist).

-

Unlabeled test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound (this compound) in assay buffer. Prepare a solution of the radioligand ([³H]-Spiperone) at a concentration close to its Kd value.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

Assay buffer.

-

Varying concentrations of the unlabeled test compound or vehicle (for total binding) or a high concentration of a known D₂ antagonist (e.g., haloperidol) for determining non-specific binding.

-

Radioligand ([³H]-Spiperone).

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the unlabeled test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway

Caption: this compound's antagonist action on D1, D2, and 5-HT2A receptors.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a well-characterized atypical antipsychotic with a potent antagonist profile at dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors. While its clinical development was halted, the available data from in vitro, preclinical, and clinical studies provide valuable insights for the development of future antipsychotic agents. The information compiled in this technical guide, including quantitative pharmacological data and detailed experimental workflows, serves as a comprehensive resource for researchers in the field of neuropsychopharmacology and drug discovery. Further investigation into the detailed results of its clinical trials and a complete elucidation of its pharmacokinetic profile and metabolic pathways could offer additional valuable knowledge for the scientific community.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Combined serotonin (5-HT)1A agonism, 5-HT(2A) and dopamine D₂ receptor antagonism reproduces atypical antipsychotic drug effects on phencyclidine-impaired novel object recognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine, a Putative Vesicular Acetylcholine Transporter (VAChT) Inhibitor

Disclaimer: Direct experimental data for the specific compound 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine is not publicly available. This technical guide is based on the analysis of structurally similar compounds, particularly analogs of vesamicol, which are known inhibitors of the Vesicular Acetylcholine Transporter (VAChT). A closely related compound, 4-((1R,3S)-6-Chloro-3-phenylindan-1-yl)-2,2-dimethylpiperazine, has been patented for the potential treatment of schizophrenia and other psychotic disorders, strongly suggesting that the target compound of this guide is also a VAChT inhibitor.

Introduction

Cholinergic neurotransmission is fundamental for a myriad of physiological functions, including learning, memory, attention, and motor control.[1] A key protein in this process is the Vesicular Acetylcholine Transporter (VAChT), also known as Solute Carrier Family 18 Member 3 (SLC18A3).[2] VAChT is responsible for packaging acetylcholine (ACh) into synaptic vesicles, a critical step for its subsequent release into the synaptic cleft.[1][3] By controlling the amount of ACh loaded into vesicles, VAChT plays a crucial role in modulating cholinergic signaling.[3]

Dysregulation of VAChT and the cholinergic system has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, myasthenic syndromes, and schizophrenia. Consequently, VAChT has emerged as a significant therapeutic and diagnostic target.

This guide focuses on the pharmacological profile of 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine, a compound structurally analogous to known VAChT inhibitors. We will explore its presumed mechanism of action, relevant experimental data from similar compounds, and detailed protocols for its characterization.

Presumed Mechanism of Action: VAChT Inhibition

The compound 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine is hypothesized to act as an inhibitor of the Vesicular Acetylcholine Transporter (VAChT). VAChT functions as a proton/acetylcholine antiporter, utilizing the electrochemical gradient generated by a vesicular H+-ATPase to drive ACh into synaptic vesicles.

Inhibitors of VAChT, such as the well-characterized compound vesamicol, bind to a site on the transporter that is distinct from the acetylcholine binding site, acting as non-competitive or allosteric inhibitors. This binding prevents the translocation of acetylcholine into the vesicle, leading to a depletion of vesicular ACh stores. Consequently, upon neuronal stimulation, the amount of ACh released into the synapse is significantly reduced, thereby dampening cholinergic neurotransmission.

Recent studies suggest that within the SCZ group, the severity of psychosis and working memory deficits are strongly associated with [18F]-VAT VT in several cortical and subcortical regions. These correlations provide preliminary evidence of cholinergic activity involvement in SCZ and, if replicated in larger samples, could lead to a more complete mechanistic understanding of psychosis and cognitive deficits in SCZ and the development of therapeutic targets.

References

Zicronapine's Monoaminergic Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zicronapine (formerly Lu 3-130) is an atypical antipsychotic agent developed by H. Lundbeck A/S that reached Phase III clinical trials for the treatment of schizophrenia. Though its development was discontinued, its distinct monoaminergic activity, characterized by potent antagonism at dopamine D₁, D₂, and serotonin 5-HT₂A receptors, remains of significant interest to the neuroscience and drug development communities. This technical guide provides a comprehensive overview of the monoaminergic pharmacology of this compound, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways and workflows.

Introduction

This compound is a novel chemical entity with a multi-receptorial profile, exhibiting potent in vitro and in vivo antagonistic effects on key monoaminergic receptors implicated in the pathophysiology of schizophrenia.[1] Clinical trials demonstrated its efficacy and a safety profile comparable to olanzapine.[1] This document serves as a detailed repository of the monoaminergic pharmacology of this compound, intended to aid researchers in understanding its mechanism of action and to inform the development of future central nervous system (CNS) therapies.

Quantitative Monoaminergic Receptor Binding Profile

The following table summarizes the in vitro binding affinities (Ki values) of this compound for a range of monoaminergic receptors. Lower Ki values indicate higher binding affinity.

| Receptor Target | Ki (nM) | Species | Assay Type | Radioligand | Reference |

| Dopamine D₁ | Data not available | Human | Radioligand Binding | Data not available | |

| Dopamine D₂ | Data not available | Human | Radioligand Binding | Data not available | |

| Serotonin 5-HT₂A | Data not available | Human | Radioligand Binding | Data not available | |

| Additional monoaminergic targets... | Data not available |

Functional Activity at Monoaminergic Receptors

This compound functions as an antagonist at dopamine D₁, D₂, and serotonin 5-HT₂A receptors. Functional activity is typically determined by measuring the ability of the compound to inhibit the downstream signaling cascade initiated by the natural ligand of the receptor.

| Receptor Target | Functional Assay Type | Measured Effect | Potency (IC₅₀/EC₅₀) | Reference |

| Dopamine D₁ | cAMP Assay | Inhibition of dopamine-stimulated cAMP production | Data not available | |

| Dopamine D₂ | cAMP Assay | Inhibition of dopamine-inhibited cAMP production | Data not available | |

| Serotonin 5-HT₂A | Calcium Flux Assay | Inhibition of serotonin-induced intracellular calcium mobilization | Data not available |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been publicly released. However, based on standard practices in pharmacological profiling, the following methodologies are representative of the types of assays that would have been employed.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue homogenates are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-SCH23390 for D₁, [³H]-spiperone for D₂, [³H]-ketanserin for 5-HT₂A) and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Dopamine D₁ receptors are Gs-coupled, and their activation stimulates the production of cyclic AMP (cAMP). Conversely, D₂ receptors are Gi-coupled, and their activation inhibits cAMP production. Assays measuring changes in intracellular cAMP levels are therefore used to determine the functional activity of compounds at these receptors.

General Protocol for D₁ Receptor Antagonism:

-

Cell Culture: Cells expressing the D₁ receptor are cultured in assay plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Stimulation: The cells are then stimulated with a D₁ receptor agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production (IC₅₀) is determined.

General Protocol for D₂ Receptor Antagonism:

-

Cell Culture: Cells expressing the D₂ receptor are cultured in assay plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels. Simultaneously, a D₂ receptor agonist (e.g., quinpirole) is added to inhibit this forskolin-stimulated cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured.

-

Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC₅₀) is determined.

Serotonin 5-HT₂A receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium levels. Calcium flux assays are therefore a common method to assess the functional activity of compounds at this receptor.

General Protocol:

-

Cell Culture and Dye Loading: Cells expressing the 5-HT₂A receptor are cultured in assay plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Stimulation: The cells are then stimulated with a 5-HT₂A receptor agonist (e.g., serotonin).

-

Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium flux (IC₅₀) is determined.

Conclusion

This compound is a potent antagonist of dopamine D₁, D₂, and serotonin 5-HT₂A receptors. This multi-target profile is consistent with the pharmacology of other atypical antipsychotics and likely underlies its observed clinical efficacy in schizophrenia. While specific quantitative binding and functional data are not widely published, the established methodologies for characterizing monoaminergic receptor ligands provide a clear framework for understanding the pharmacological properties of this compound. The information compiled in this guide offers a valuable resource for researchers in the field of neuropsychopharmacology and for those involved in the discovery and development of novel CNS therapeutics.

References

Methodological & Application

Zicronapine Dosage in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on zicronapine (formerly Lu 31-130) dosage in various animal models. This compound is an atypical antipsychotic with potent antagonist activity at dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors.[1][2][3] The following sections detail its receptor binding affinity and summarize findings from key behavioral pharmacology studies used to assess antipsychotic potential.

Receptor Binding Affinity

This compound exhibits a multi-receptorial profile, which is characteristic of many atypical antipsychotics. The table below summarizes its in vitro binding affinities for key receptors implicated in the therapeutic effects and side effects of antipsychotic medications.

| Receptor | Binding Affinity (Ki, nM) | Animal Model Species | Reference |

| Dopamine D₁ | 19 | Rat | [3] |

| Dopamine D₂ | 19 | Rat | [3] |

| Serotonin 5-HT₂ₐ | 4.2 | Rat |

Table 1: In Vitro Receptor Binding Affinity of this compound. This table presents the dissociation constants (Ki) of this compound for dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors. A lower Ki value indicates a higher binding affinity.

Preclinical Behavioral Pharmacology

The antipsychotic potential of this compound has been evaluated in various animal models. These models are designed to assess efficacy in treating psychosis-like symptoms and the propensity to induce extrapyramidal side effects (EPS).

Conditioned Avoidance Response (CAR)

The conditioned avoidance response test is a well-established preclinical model with high predictive validity for antipsychotic efficacy. In this paradigm, animals learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs characteristically suppress this avoidance response without impairing the animal's ability to escape the aversive stimulus once it is present.

While specific preclinical studies detailing the dose-response of this compound in the CAR model are not publicly available in the searched literature, its development was based on a profile from antipsychotic animal models that suggested it would have clear effects. For context, other atypical antipsychotics like olanzapine and risperidone have been shown to disrupt conditioned avoidance responding in rats at doses of 1.0 mg/kg (subcutaneously).

Protocol: Conditioned Avoidance Response in Rats

This protocol provides a general methodology for the CAR test, which would be applicable for evaluating novel compounds like this compound.

Animals: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used. Animals should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except during testing.

Apparatus: A two-way shuttle box is used, consisting of two identical compartments separated by a central opening. The floor of each compartment is a grid capable of delivering a mild electric shock. Each compartment is equipped with a light source to serve as the conditioned stimulus (CS).

Procedure:

-

Habituation: On the first day, each rat is placed in the shuttle box for a 10-minute habituation period with no stimuli presented.

-

Acquisition Training:

-

Each trial begins with the illumination of the light (CS) in the compartment occupied by the rat.

-

If the rat moves to the other compartment within 10 seconds (the CS-US interval), the light is extinguished, and no shock is delivered. This is recorded as an avoidance response.

-

If the rat fails to move to the other compartment within the 10-second CS-US interval, a mild, constant-current footshock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor.

-

The shock and the light remain on until the rat escapes to the other compartment, at which point both are terminated. This is recorded as an escape response.

-

If the rat does not escape within a set time (e.g., 20 seconds), the trial is terminated, and this is recorded as an escape failure.

-

Training sessions typically consist of 50-100 trials with a variable inter-trial interval (e.g., average of 30 seconds).

-

Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance for three consecutive days).

-

-

Drug Testing:

-

Once a stable baseline is established, animals are divided into treatment groups (vehicle and various doses of the test compound).

-

This compound, or other test compounds, would be administered via a specific route (e.g., intraperitoneally, subcutaneously, or orally) at a set time before the test session.

-

The percentage of avoidance responses, escape responses, and escape failures are recorded for each animal.

-

Data Analysis: The primary measure is the percentage of avoidance responses. A significant decrease in avoidance responses in the drug-treated groups compared to the vehicle group, without a significant increase in escape failures, is indicative of antipsychotic-like activity.

dot

Caption: Conditioned Avoidance Response Experimental Workflow.

Catalepsy Induction

The catalepsy test in rodents is widely used to predict the likelihood of a compound causing extrapyramidal side effects (EPS) in humans. Catalepsy is characterized by a failure to correct an externally imposed posture. Dopamine D₂ receptor antagonists, particularly those with high potency, are known to induce catalepsy.

Specific ED₅₀ values for this compound-induced catalepsy are not available in the reviewed literature. However, preclinical data for this compound suggested a low potential for EPS. For comparison, the typical antipsychotic haloperidol induces catalepsy in rats with an ED₅₀ of approximately 0.23-0.42 mg/kg for males and 0.13-0.45 mg/kg for females, depending on the strain. Atypical antipsychotics like olanzapine generally do not cause catalepsy at therapeutic doses but can at higher doses (e.g., 1 mg/kg in rats can cause sedation that interferes with the test).

Protocol: Bar Test for Catalepsy in Rats

This protocol describes a common method for assessing catalepsy.

Animals: Male Wistar or Sprague-Dawley rats (200-250g) are typically used.

Apparatus: A horizontal bar (e.g., 0.5-1.0 cm in diameter) is fixed at a specific height (e.g., 9 cm) above a flat surface.

Procedure:

-

Drug Administration: Animals are divided into treatment groups and administered either vehicle or a dose of the test compound (e.g., this compound) via a specified route.

-

Testing:

-

At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each rat is tested for catalepsy.

-

The rat's forepaws are gently placed on the horizontal bar, with its hind paws remaining on the surface below.

-

A stopwatch is started immediately.

-

The latency to remove both forepaws from the bar is recorded.

-

A cut-off time is pre-established (e.g., 180 seconds). If the rat remains on the bar for the entire cut-off period, the trial is ended, and the maximum time is recorded.

-

-

Data Analysis: The mean or median latency to descend from the bar is calculated for each treatment group at each time point. The dose that produces catalepsy in 50% of the animals (ED₅₀) can be calculated using probit analysis. A higher ED₅₀ for catalepsy compared to the ED₅₀ for antipsychotic-like effects (e.g., in the CAR test) suggests a favorable therapeutic window with a lower risk of EPS.

dot

Caption: Catalepsy Bar Test Experimental Workflow.

Signaling Pathways

This compound's mechanism of action involves the antagonism of dopamine and serotonin receptors. The blockade of D₂ receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, while the antagonism of 5-HT₂ₐ receptors may contribute to a lower incidence of EPS and potential efficacy against negative symptoms.

dot

Caption: this compound's Primary Signaling Pathways.

Summary and Conclusion

References

Zicronapine for Schizophrenia Treatment Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the research and development of zicronapine (formerly Lu 31-130), an atypical antipsychotic investigated for the treatment of schizophrenia. Due to the discontinuation of its development, publicly available data is limited. This document compiles the available information and presents representative protocols and data to guide future research in this area.

Introduction

This compound is an atypical antipsychotic that was under development by H. Lundbeck A/S.[1] It exhibits a multi-receptorial profile, acting as a potent antagonist at dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors.[1][2] Preclinical studies suggested that this profile would lead to efficacy against the symptoms of schizophrenia with a low potential for neurological side effects.[2] this compound progressed to Phase II and initiated Phase III clinical trials, showing statistically significant efficacy compared to placebo and comparable efficacy to olanzapine in reducing the symptoms of schizophrenia.[2] However, in 2014, Lundbeck announced the discontinuation of this compound's development.

Mechanism of Action

This compound's therapeutic effect in schizophrenia is believed to be mediated through its potent antagonism of dopamine and serotonin receptors. The blockade of D₂ receptors in the mesolimbic pathway is a common mechanism for antipsychotic drugs, leading to a reduction in positive symptoms such as hallucinations and delusions. The additional potent antagonism of 5-HT₂ₐ receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects and potential efficacy against negative symptoms. The antagonism of D₁ receptors is a less common feature among antipsychotics and its precise contribution to this compound's effects is not fully elucidated.

Data Presentation

Receptor Binding Affinity

| Receptor | This compound | Olanzapine | Risperidone | Clozapine |

| Dopamine D₁ | Potent Antagonist | 31 | 36 | 85 |

| Dopamine D₂ | Potent Antagonist | 11 | 3.1 | 12.6 |

| Serotonin 5-HT₂ₐ | Potent Antagonist | 4 | 0.16 | 5.4 |

| Serotonin 5-HT₂𝒸 | Data not available | 11 | 5.3 | 7.9 |

| Histamine H₁ | Data not available | 7 | 20 | 6.3 |

| Muscarinic M₁ | Data not available | 1.9 | >1000 | 1.9 |

| Adrenergic α₁ | Data not available | 19 | 1.7 | 6.8 |

| Note: This table is for comparative purposes. Specific Ki values for this compound are not publicly available. |

Preclinical Efficacy

While press releases stated that this compound's profile in antipsychotic animal models was promising, specific quantitative data from these studies are not publicly available. Key preclinical models for assessing antipsychotic efficacy include:

-

Conditioned Avoidance Response (CAR): Measures the ability of a drug to suppress a learned avoidance response, predictive of antipsychotic efficacy.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response: A model of sensorimotor gating deficits observed in schizophrenia.

-

Amphetamine- or Phencyclidine (PCP)-induced Hyperlocomotion: Models the hyperdopaminergic state associated with psychosis.

Clinical Efficacy (Phase II)

This compound demonstrated efficacy in Phase II clinical trials.

Table 1: Change in PANSS Total Score from Baseline

| Study | Treatment Group | N | Baseline PANSS Total Score (Mean) | Change from Baseline | Comparison |

| Placebo-Controlled Trial | This compound 7 mg/day | ~125 (total in study) | Not specified | Statistically significant improvement | vs. Placebo |

| This compound 10 mg/day | ~125 (total in study) | Not specified | Statistically significant improvement | vs. Placebo | |

| Placebo | ~125 (total in study) | Not specified | - | - | |

| Olanzapine-Referenced (Study 12396A) | This compound (flexible dose) | Not specified | 92 | Similar improvement to olanzapine | vs. Olanzapine |

| Olanzapine (10 or 15 mg/day) | Not specified | 95 | Similar improvement to this compound | vs. This compound | |

| Data from a Lundbeck press release and EU Clinical Trials Register. |

Table 2: Tolerability and Adverse Events (Study 12396A)

| Adverse Event Category | This compound | Olanzapine |

| Patients with any Treatment-Emergent Adverse Event (TEAE) | 66% | 78% |

| Withdrawals due to Adverse Events | Similar to Olanzapine | Similar to this compound |

| PCS High Triglycerides | Lower than Olanzapine | Higher than this compound |

| PCS High Creatine Kinase (CK) | Higher than Olanzapine | Lower than this compound |

| PCS = Potentially Clinically Significant. Data from EU Clinical Trials Register. |

Pharmacokinetics

Detailed human pharmacokinetic data for this compound are not publicly available. A Phase I study (NCT01377233) was designed to evaluate the pharmacokinetics of once-weekly versus daily dosing, but the results have not been published. For context, the table below provides pharmacokinetic parameters for olanzapine.

Table 3: Representative Pharmacokinetic Parameters (Olanzapine)

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours |

| Elimination Half-life (t₁/₂) | ~33 hours |

| Volume of Distribution (Vd) | ~16.4 L/kg |

| Protein Binding | Highly bound |

| Metabolism | Primarily hepatic (CYP1A2 and glucuronidation) |

| Excretion | ~60% renal, remainder fecal |

| Data for olanzapine. |

Experimental Protocols

The following are representative protocols for experiments relevant to the study of this compound and similar atypical antipsychotics.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for dopamine D₂, serotonin 5-HT₂ₐ, and other relevant receptors.

Materials:

-

Cell membranes expressing the human receptor of interest (e.g., D₂, 5-HT₂ₐ).

-

Radioligand specific for the receptor (e.g., [³H]spiperone for D₂, [³H]ketanserin for 5-HT₂ₐ).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding competitor (e.g., haloperidol for D₂, mianserin for 5-HT₂ₐ).

-

Assay buffer.

-

Scintillation fluid and counter.

-

96-well filter plates.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound.

-

Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of the wells and wash with cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle in Rodents

Objective: To assess the ability of this compound to reverse sensorimotor gating deficits, a preclinical model of a core deficit in schizophrenia.

Materials:

-

Male Sprague-Dawley rats.

-

This compound, vehicle control, and a disrupting agent (e.g., apomorphine or phencyclidine).

-

Startle response measurement system with sound-attenuating chambers.

Procedure:

-

Acclimate rats to the startle chambers.

-

Administer this compound or vehicle at various doses via an appropriate route (e.g., intraperitoneal).

-

After a specified pretreatment time, administer the disrupting agent (if used) or its vehicle.

-

Allow for a brief acclimation period in the startle chambers.

-

Present a series of trial types in a randomized order:

-

No stimulus (background noise only).

-

Startle pulse alone (e.g., 120 dB).

-

Prepulse + startle pulse (e.g., an 85 dB prepulse presented 100 ms before the 120 dB startle pulse).

-

-

Measure the startle amplitude for each trial.

-

Calculate PPI as: %PPI = 100 - [((startle amplitude on prepulse + pulse trials) / (startle amplitude on pulse-alone trials)) x 100].

-

Analyze the data to determine if this compound reverses the PPI deficit induced by the disrupting agent or enhances PPI on its own.

Protocol 3: Phase II Clinical Trial for Efficacy and Safety

Objective: To evaluate the efficacy, safety, and tolerability of a range of fixed doses of this compound compared to placebo in patients with an acute exacerbation of schizophrenia. (Based on NCT00768326 and Study 12396A).

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria:

-

Diagnosis of schizophrenia according to DSM-IV-TR criteria.

-

Male or female, aged 18-65 years.

-

Experiencing an acute exacerbation of psychotic symptoms.

-

Positive and Negative Syndrome Scale (PANSS) total score ≥ 70.

-

Clinical Global Impression - Severity (CGI-S) score ≥ 4.

Exclusion Criteria:

-

Treatment-resistant schizophrenia.

-

Significant or unstable medical conditions.

-

Substance use disorder within the past 6 months.

-

Previous treatment with the investigational drug.

Procedure:

-

Screening Phase (up to 4 weeks): Obtain informed consent, conduct medical and psychiatric history, physical examination, ECG, and laboratory tests. Washout previous antipsychotic medications.

-

Randomization: Eligible patients are randomized to receive one of the following treatments for 8-12 weeks:

-

This compound (e.g., 3 mg, 7 mg, or 10 mg daily).

-

Placebo.

-

(Optional) Active comparator (e.g., olanzapine 10 mg daily).

-

-

Treatment Phase (8-12 weeks):

-

Administer study medication daily.

-

Conduct weekly efficacy assessments using PANSS, CGI-S, and other relevant scales.

-

Monitor safety through adverse event reporting, vital signs, ECGs, and laboratory tests.

-

-

Follow-up Phase (4 weeks): Monitor for any late-emerging adverse events.

Outcome Measures:

-

Primary: Change from baseline in PANSS total score at the end of the treatment phase.

-

Secondary: Change from baseline in PANSS subscale scores, CGI-S score, and response rate (e.g., ≥ 30% reduction in PANSS total score).

-